molecular formula C7H10N4O B8105720 3-(2H-tetrazol-2-yl)cyclohexanone

3-(2H-tetrazol-2-yl)cyclohexanone

Cat. No.: B8105720
M. Wt: 166.18 g/mol
InChI Key: ANCUOWCEOBJTFS-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-2-yl)cyclohexanone is a compound that features a tetrazole ring attached to a cyclohexanone moiety. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-tetrazol-2-yl)cyclohexanone typically involves the formation of the tetrazole ring followed by its attachment to the cyclohexanone structure. One common method for synthesizing tetrazole derivatives is the reaction of primary amines with orthoesters and sodium azide in an acetic acid medium . This method is known for its simplicity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2H-tetrazol-2-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

3-(2H-tetrazol-2-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-tetrazol-2-yl)cyclohexanone involves its interaction with specific molecular targets. For instance, tetrazole derivatives are known to inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism . The tetrazole ring’s ability to stabilize negative charges through electron delocalization enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-tetrazol-2-yl)cyclohexanone is unique due to its combination of a tetrazole ring and a cyclohexanone moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, from medicinal chemistry to material science.

Properties

IUPAC Name

3-(tetrazol-2-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c12-7-3-1-2-6(4-7)11-9-5-8-10-11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCUOWCEOBJTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2N=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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